

chemical structure and properties of Paclitaxel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ETD131*

Cat. No.: *B1576624*

[Get Quote](#)

An in-depth technical guide on the chemical structure and properties of Paclitaxel for researchers, scientists, and drug development professionals.

Chemical Structure of Paclitaxel

Paclitaxel is a highly complex diterpenoid natural product belonging to the taxane family. Its intricate three-dimensional structure is directly responsible for its potent anti-cancer activity.

- IUPAC Name: (2 α ,4 α ,5 β ,7 β ,10 β ,13 α)-4,10-bis(acetoxy)-13-[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyloxy]-1,7-dihydroxy-9-oxo-tax-11-en-2-yl benzoate
- Chemical Formula: C₄₇H₅₁NO₁₄
- Molar Mass: 853.9 g/mol

The molecule consists of two main parts: a complex tetracyclic core known as baccatin III and an ester side chain attached at the C13 position.

Key Structural Features:

- Taxane Core: A central 6-8-6 fused ring system that forms the rigid scaffold of the molecule.
- Oxetane Ring: A four-membered ether ring (at C4-C5) which is essential for its biological activity.
- C13 Side Chain: A (2R,3S)-N-benzoyl-3-phenylisoserine side chain. This chain is crucial for its binding to microtubules and its cytotoxic effects. Modifications to this side chain

significantly impact the drug's efficacy.

- **Ester and Hydroxyl Groups:** Multiple ester (at C2, C4, C10) and hydroxyl groups (at C1, C7) contribute to the molecule's polarity and its ability to form hydrogen bonds, which are vital for its interaction with its biological target.

Physicochemical and Pharmacokinetic Properties

Paclitaxel is a white to off-white crystalline powder. Its poor solubility in water presents a significant challenge for its formulation and administration.

Table 1: Physicochemical Properties of Paclitaxel

Property	Value
Melting Point	213-216 °C (decomposes)
Solubility in Water	<0.01 mg/mL
logP (Octanol-Water Partition Coefficient)	~3.0

| pKa | No ionizable groups within the physiological pH range |

Table 2: Pharmacokinetic Properties of Paclitaxel

Property	Value
Protein Binding	89-98%
Metabolism	Primarily hepatic, via cytochrome P450 enzymes CYP2C8 and CYP3A4
Elimination Half-life	3-52 hours (highly variable)

| Excretion | Primarily through feces |

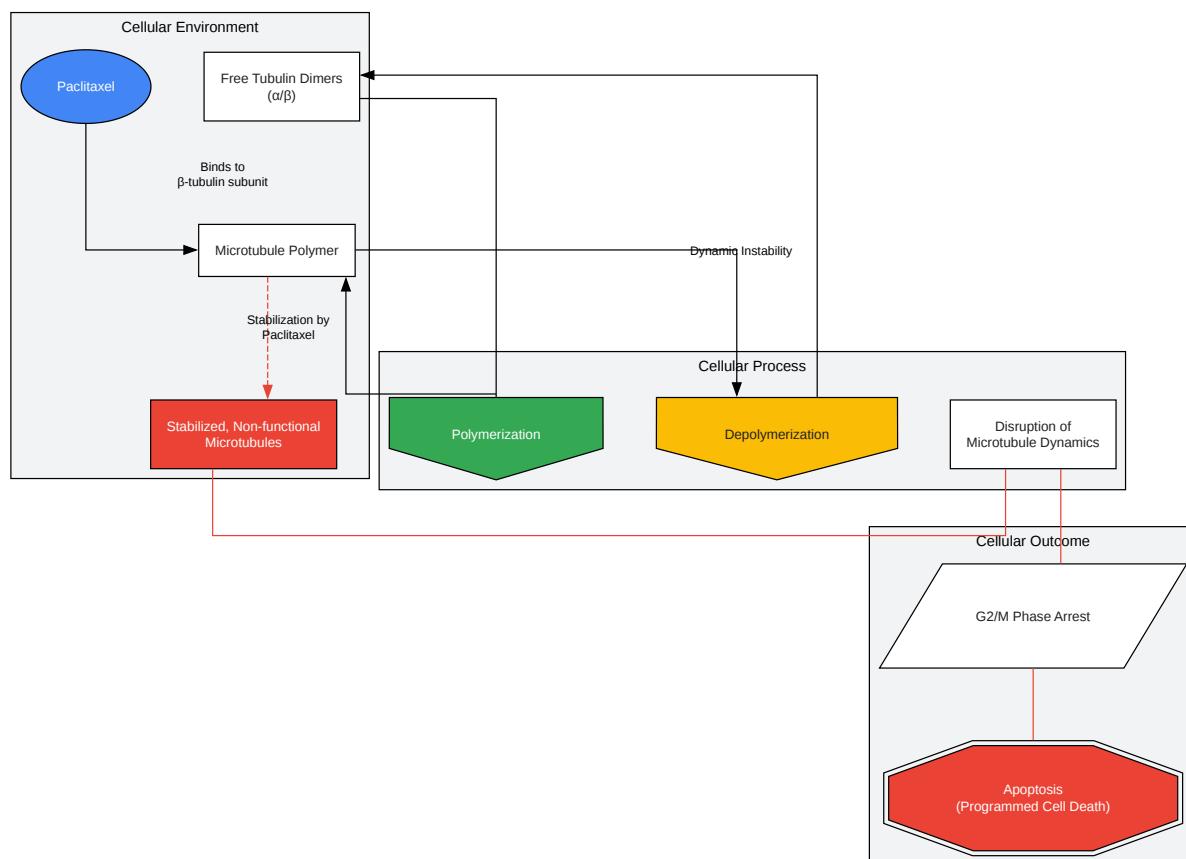
Mechanism of Action and Cellular Effects

Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and transport.

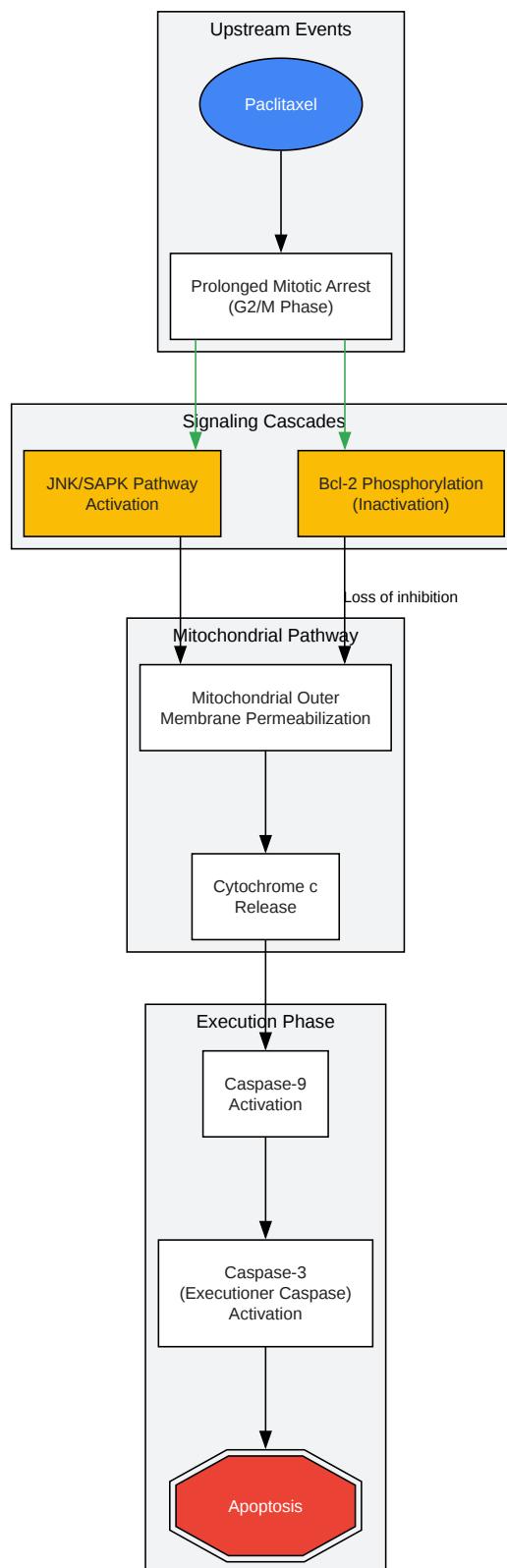
Microtubule Stabilization

Unlike other anti-tubulin agents that cause microtubule disassembly (e.g., colchicine, vinca alkaloids), Paclitaxel has a unique mechanism. It binds to the β -tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization into free tubulin dimers. This leads to the formation of abnormal, non-functional microtubule bundles.

Cell Cycle Arrest


By disrupting the normal function of the mitotic spindle, Paclitaxel triggers the spindle assembly checkpoint (SAC).^[1] This crucial cellular surveillance mechanism halts the cell cycle in the G2/M phase, preventing cells from proceeding into anaphase until all chromosomes are correctly attached to the spindle.^[1] Prolonged arrest at this stage ultimately leads to programmed cell death (apoptosis).^{[1][2]}

Induction of Apoptosis


The sustained mitotic arrest caused by Paclitaxel activates multiple downstream signaling pathways that converge on the induction of apoptosis.^{[3][4]} Key events include:

- Phosphorylation of Bcl-2: Paclitaxel can lead to the phosphorylation of the anti-apoptotic protein Bcl-2, inactivating it and tipping the cellular balance towards apoptosis.^[4]
- Activation of JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway is activated in response to the cellular stress induced by Paclitaxel, contributing to the apoptotic signal.^{[5][6]}
- Caspase Activation: These signaling events ultimately lead to the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis by cleaving key cellular substrates.^[7]

The following diagrams illustrate these core mechanisms.

[Click to download full resolution via product page](#)

Caption: Paclitaxel's core mechanism of action.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.

Experimental Protocols


The following are standardized methodologies for key experiments used to characterize the activity of Paclitaxel.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules. Paclitaxel is used as a positive control for polymerization enhancement.

- Principle: The polymerization of tubulin is monitored by the increase in absorbance (optical density) at 340 nm as microtubules form and scatter light.
- Methodology:
 - Reagent Preparation:
 - Prepare a tubulin stock solution (e.g., 10 mg/mL in G-PEM buffer with 10% glycerol).
 - Prepare G-PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
 - Prepare a stock solution of Paclitaxel (e.g., 1 mM in DMSO). Dilute to working concentrations in G-PEM buffer.
 - Assay Procedure:
 - Pipette G-PEM buffer, GTP, and various concentrations of Paclitaxel (or test compound) into a 96-well plate.
 - Warm the plate to 37°C in a temperature-controlled spectrophotometer.
 - Initiate the reaction by adding cold, purified tubulin to each well.
 - Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60-90 minutes.
 - Data Analysis:

- Plot absorbance (OD₃₄₀) versus time.
- Compare the polymerization rate (initial slope) and the maximum polymer mass (plateau absorbance) between control and Paclitaxel-treated samples.

[Click to download full resolution via product page](#)

Caption: Workflow for a tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of Paclitaxel on cancer cell lines by measuring metabolic activity.

- Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
- Methodology:
 - Cell Culture:
 - Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Compound Treatment:
 - Treat cells with a serial dilution of Paclitaxel (and a vehicle control, e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
 - MTT Incubation:
 - Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL).
 - Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
 - Solubilization and Measurement:
 - Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
 - Measure the absorbance of the solution at 570 nm using a microplate reader.

- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot viability versus log[Paclitaxel concentration] and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

- Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. In the presence of active caspase-3/7, the substrate is cleaved, and a "glow-type" luminescent signal is generated by luciferase. The signal is proportional to the amount of caspase activity.
- Methodology:
 - Cell Culture and Treatment:
 - Seed cells in a 96-well white-walled plate and allow them to adhere.
 - Treat cells with Paclitaxel at various concentrations and time points to induce apoptosis. Include a vehicle control and a positive control (e.g., staurosporine).
 - Assay Procedure:
 - Remove the plate from the incubator and allow it to equilibrate to room temperature.
 - Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
 - Add the reagent directly to each well (in a 1:1 volume ratio with the cell culture medium).
 - Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
 - Measurement and Analysis:

- Measure the luminescence using a plate-reading luminometer.
- Compare the luminescent signal from Paclitaxel-treated cells to the control to determine the fold-increase in caspase-3/7 activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of Paclitaxel]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1576624#chemical-structure-and-properties-of-paclitaxel>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com